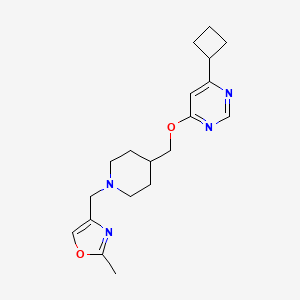

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a synthetic organic compound notable for its complex structure and potential applications in scientific research. This compound features a blend of oxazole and pyrimidine rings, showcasing unique reactivity and biological potential.

Vorbereitungsmethoden

The synthesis of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole involves multiple steps:

Formation of 6-Cyclobutylpyrimidin-4-ol: The starting material, 6-Cyclobutylpyrimidine, undergoes a hydroxylation reaction to produce 6-Cyclobutylpyrimidin-4-ol.

O-Methylation: The hydroxyl group is methylated to yield 6-Cyclobutylpyrimidin-4-yl methyl ether.

Formation of Piperidinyl Intermediates: The methyl ether is then treated with piperidine under specific conditions to obtain the intermediate 4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine.

Oxazole Ring Formation: This intermediate undergoes cyclization with 2-bromoacetone to form the final compound, this compound.

Analyse Chemischer Reaktionen

This compound exhibits diverse chemical reactivity:

Oxidation: The oxazole ring can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate, forming various oxidative products.

Reduction: Reduction of the pyrimidine ring can be achieved using hydrogen gas and a palladium on carbon catalyst, leading to partial or complete hydrogenation of the ring.

Substitution: The compound readily participates in nucleophilic substitution reactions, especially at the pyrimidine ring, where halides or other substituents can be introduced using appropriate nucleophiles.

Wissenschaftliche Forschungsanwendungen

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole has various research applications:

Chemistry: As a building block in organic synthesis, it aids in creating more complex molecules for material science or pharmaceuticals.

Biology: It serves as a molecular probe in biochemical assays to study enzyme activities or protein interactions.

Industry: Used in material science for developing novel polymers or advanced materials with specific properties.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidine and oxazole rings provide distinct interaction points for binding to molecular targets, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is unique due to the combination of oxazole and pyrimidine rings, as well as the cyclobutyl group. Similar compounds might include:

4-((4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole: Featuring a cyclohexyl group instead of a cyclobutyl group, altering its steric and electronic properties.

4-((4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole: Where a phenyl group replaces the cyclobutyl group, significantly changing its interaction profile and physical properties.

Hope this article enlightens you on the intriguing world of this compound!

Biologische Aktivität

The compound 4-((4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Structural Overview

The molecular structure of the compound includes several key functional groups:

- Pyrimidine ring : Known for its role in various biological processes.

- Piperidine moiety : Often associated with neuroactive compounds.

- Oxazole group : Contributes to the compound's interaction with biological targets.

The molecular formula is C18H24N4O2, with a molecular weight of approximately 356.42 g/mol. Understanding the structural characteristics is crucial for predicting its biological activity.

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities.

Case Studies:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that pyrimidine derivatives could effectively reduce the growth of cancer cells by interacting with specific receptors involved in cell signaling pathways.

- Molecular Docking Studies : Docking simulations have indicated potential binding interactions with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. Such interactions may lead to increased apoptosis rates in tumor cells.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor:

- Human Leukocyte Elastase (HLE) : Compounds structurally related to this compound have shown promise as HLE inhibitors, which could be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |

| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |

| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |

The unique combination of cyclobutyl and pyrimidine structures in this compound may confer distinct pharmacological properties compared to these other compounds, potentially leading to enhanced efficacy and reduced side effects in targeted therapies.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Targeting Kinases : The compound may inhibit specific kinases involved in tumor growth and progression.

- Modulating Apoptosis : By interacting with Bcl-2 proteins, it could promote apoptosis in cancer cells.

- Inflammatory Response Modulation : As an HLE inhibitor, it may help control inflammatory responses in chronic diseases.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential studies could include:

- In vivo efficacy trials to assess therapeutic potential.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Exploration of structural modifications to enhance selectivity and potency against specific targets.

Eigenschaften

IUPAC Name |

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-14-22-17(12-24-14)10-23-7-5-15(6-8-23)11-25-19-9-18(20-13-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHNSDWNGDIGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.